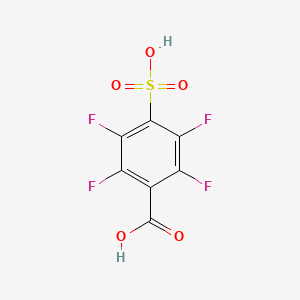

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a chemical compound that has been synthesized from pentafluorobenzoic acid through a series of reactions involving the oxidation of 4-mercapto-tetrafluorobenzoic acid. This compound is of interest due to its potential applications in creating derivatives that could be useful in various chemical processes and materials science, particularly in the context of aromatic polymers for fuel cell proton-exchange membranes .

Synthesis Analysis

The synthesis of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid involves a multi-step process starting from pentafluorobenzoic acid. The initial step includes the oxidation of 4-mercapto-tetrafluorobenzoic acid to form the desired sulfobenzoic acid. Subsequent reactions with reagents such as DMF/SOCl2, PCl5, and SF4 lead to the formation of various derivatives, including acid chlorides and esters. These derivatives demonstrate the reactivity of the tetrafluoro-4-sulfobenzoic acid and its potential as a precursor for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is characterized by the presence of four fluorine atoms and a sulfonyl group attached to a benzene ring. This structure is significant because the fluorine atoms are highly electronegative, which can activate the ring for nucleophilic aromatic substitution reactions. The sulfonyl group further adds to the compound's reactivity, making it a versatile monomer for the synthesis of high-molecular-weight aromatic polymers .

Chemical Reactions Analysis

The reactivity of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is showcased through its ability to undergo various chemical reactions. For instance, treatment with DMF/SOCl2 and PCl5 leads to the formation of diacid chlorides, which can be further converted into esters and anilides by reaction with alcohols and amines, respectively. The use of SF4 allows for the introduction of additional fluorine atoms or the formation of sulfonyl fluoride groups, depending on the reaction conditions. These reactions highlight the compound's utility in synthesizing a wide range of fluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid and its derivatives are influenced by the presence of fluorine and sulfonyl groups. The fluorine atoms contribute to the compound's stability and resistance to nucleophilic attack, while the sulfonyl group increases its solubility in polar solvents. These properties are crucial for the compound's application in the development of materials such as proton-exchange membranes, where chemical stability and solubility are essential .

Applications De Recherche Scientifique

1. Preparation of New Ligands for Immobilization on Supports

- Application Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3). This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

2. Preparation of Novel Inhibitors for Protein Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase)

- Application Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .

- Results or Outcomes: Enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .

3. Microwave-Assisted Synthesis of Covalent Organic Frameworks (COFs)

- Application Summary: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is used in the microwave-assisted synthesis of COFs. COFs are a new type of crystalline porous polymers of great interest due to their high stability, narrow porosity distribution, and high surface area .

4. Luminescent Detection of Fe3+ and Nitroaromatic Compounds

- Application Summary: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is used in the supramolecular assembly of lanthanide coordination polymers via fluorine-fluorine interactions. This assembly serves as a platform for luminescent detection of Fe3+ and nitroaromatic compounds .

5. Preparation of Fluorescent Probes

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNESNWCWZVATQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600145 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

CAS RN |

125662-60-4 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)